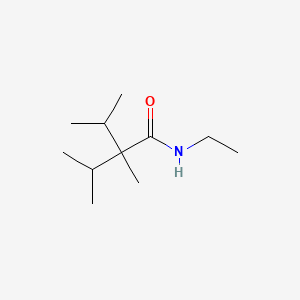

N-Ethyl-2-isopropyl-2,3-dimethylbutyramide

Description

Structure

3D Structure

Properties

CAS No. |

51115-71-0 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-ethyl-2,3-dimethyl-2-propan-2-ylbutanamide |

InChI |

InChI=1S/C11H23NO/c1-7-12-10(13)11(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3,(H,12,13) |

InChI Key |

MLGQKMLAQSNRSE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C)(C(C)C)C(C)C |

Origin of Product |

United States |

Synthesis and Reaction Methodologies of N Ethyl 2 Isopropyl 2,3 Dimethylbutyramide

Synthetic Pathways to N-Ethyl-2-isopropyl-2,3-dimethylbutyramide

The construction of this compound can be approached through several synthetic strategies, primarily revolving around the formation of the amide bond between a carboxylic acid derivative and an amine.

A common and effective method for the synthesis of amides is the reaction of an acyl chloride with an amine. This pathway, applied to the synthesis of this compound, involves two principal steps: the formation of the acyl chloride from the corresponding carboxylic acid, followed by the amidation reaction.

The precursor carboxylic acid, 2-isopropyl-2,3-dimethylbutanoic acid, is first converted to its more reactive acyl chloride derivative, 2-isopropyl-2,3-dimethylbutanoyl chloride. This transformation is typically achieved using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can influence the reaction conditions and the purity of the resulting acyl chloride.

Once the acyl chloride is prepared, it is reacted with ethylamine (B1201723) to form the desired amide, this compound. This reaction is a nucleophilic acyl substitution where the nitrogen of the ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. Due to the exothermic nature of this reaction, it is often carried out at reduced temperatures to control the reaction rate and minimize side products. ucl.ac.uk A base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. organic-chemistry.orgbyjus.com This specific application of a two-phase system with an aqueous base is known as the Schotten-Baumann reaction condition. organic-chemistry.orgwikipedia.org

The primary precursors for the synthesis of this compound are 2-isopropyl-2,3-dimethylbutanoic acid and ethylamine. The structure of the carboxylic acid, with its tertiary α-carbon, presents significant steric hindrance, which can affect the rate and efficiency of the amidation reaction.

The synthesis of the precursor, 2-isopropyl-2,3-dimethylbutanoic acid, can be accomplished through various organic synthesis methods. While specific literature on its synthesis is not abundant, general methods for creating sterically hindered carboxylic acids, such as the malonic ester synthesis, could be adapted. nih.gov

The amine component, ethylamine, is a readily available primary amine. Its nucleophilicity is sufficient to react with the activated carboxylic acid derivative.

An alternative, though less direct, synthetic route could commence from a nitrile precursor, such as 2,2-isopropylpropionitrile. A patented method for a similar compound, N,2,3-trimethyl-2-isopropylbutanamide, involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by acylation and amidation. google.com Another variation described in the same patent involves the conversion of the nitrile to an ester, which is then subjected to amidation. google.com These routes highlight the versatility of starting materials in achieving the final amide product.

Mechanistic Investigations of Amide Bond Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

The mechanism for the formation of this compound via the acyl chloride route proceeds through a nucleophilic acyl substitution. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-isopropyl-2,3-dimethylbutanoyl chloride. This results in the formation of a tetrahedral intermediate. iitk.ac.in

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., a second equivalent of ethylamine, pyridine, or hydroxide) to yield the final, neutral this compound and a salt (e.g., ethylammonium (B1618946) chloride or sodium chloride). byjus.com

The direct amidation of the carboxylic acid with ethylamine, in the absence of a coupling agent, is generally difficult due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. However, at high temperatures, direct thermal condensation can occur, though this is often not practical for complex molecules. mdpi.com

To overcome the high activation energy of direct amidation, various catalytic systems have been developed. These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For sterically hindered carboxylic acids like 2-isopropyl-2,3-dimethylbutanoic acid, the choice of catalyst is critical.

Boric acid and its derivatives have been shown to be effective catalysts for direct amidation reactions. ucl.ac.uk They are thought to form an activated acylborate intermediate. Similarly, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids, including sterically hindered ones. researchgate.netnih.gov

The proposed mechanism for TiF₄-catalyzed amidation involves the coordination of the titanium to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the attack by the amine.

Optimization of Synthetic Parameters for this compound

The optimization of synthetic parameters is essential for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters to consider include the choice of solvent, temperature, catalyst loading, and the stoichiometry of the reactants.

For the Schotten-Baumann approach, the choice of organic solvent and the concentration of the aqueous base are important variables. A biphasic system, often using dichloromethane (B109758) or diethyl ether with an aqueous sodium hydroxide solution, is common. wikipedia.org The rate of addition of the acyl chloride and the reaction temperature must be carefully controlled to manage the exothermicity of the reaction.

In catalytic direct amidation, the optimization would focus on the catalyst loading and the reaction temperature. For instance, in TiF₄-catalyzed amidations, it has been shown that aliphatic acids can react efficiently at lower catalyst loadings (e.g., 5 mol%) compared to aromatic acids (e.g., 10 mol%). mdpi.comnih.gov The removal of water, often by azeotropic distillation with a solvent like toluene, is also a critical parameter to drive the reaction to completion. mdpi.com

The table below illustrates a hypothetical optimization of the direct catalytic amidation of a sterically hindered carboxylic acid with a primary amine, showcasing the effect of varying reaction parameters on the yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TiF₄ (10) | Toluene | 110 | 24 | 85 |

| 2 | TiF₄ (5) | Toluene | 110 | 24 | 78 |

| 3 | Boric Acid (10) | Xylene | 140 | 24 | 75 |

| 4 | TiF₄ (10) | Dioxane | 100 | 24 | 65 |

This table is illustrative and based on general findings for similar reactions; it does not represent experimentally verified data for the specific synthesis of this compound.

Further optimization can be achieved using design of experiment (DoE) methodologies, such as Bayesian optimization, which can efficiently explore the reaction space to find the optimal conditions for complex reactions like the Schotten-Baumann reaction in a continuous flow system. cam.ac.uk

Influence of Solvent Systems and Reaction Media

The choice of solvent in the Ritter reaction is critical as it can significantly influence the reaction rate and the stability of the carbocation intermediate. The solvent's polarity and its ability to solvate the ionic intermediates play a crucial role. While the nitrile itself can sometimes act as the solvent, co-solvents are often employed to ensure homogeneity and optimize reaction conditions.

The rate of a reaction can vary by orders of magnitude depending on the solvent. chemrxiv.org For reactions involving ionic intermediates like the Ritter reaction, polar solvents are generally preferred as they can stabilize the charged species. However, the solvent must not be overly nucleophilic to avoid competing reactions.

Table 1: Hypothetical Influence of Solvent Systems on the Ritter Reaction for this compound Synthesis

| Solvent System | Polarity | Expected Effect on Reaction Rate | Potential Side Reactions |

| Acetonitrile (B52724) (as reactant and solvent) | Polar Aprotic | Moderate to high | Polymerization of acetonitrile |

| Dichloromethane | Nonpolar | Low to moderate | Reduced stabilization of carbocation |

| Nitromethane | Polar Aprotic | High | Potential for side reactions with the nitro group |

| Sulfuric Acid (as catalyst and solvent) | Highly Polar Protic | High | Sulfonation, dehydration |

Temperature and Pressure Effects on Reaction Kinetics and Yield

The effect of pressure on the Ritter reaction is less commonly studied, as these reactions are typically performed at atmospheric pressure. However, for reactions involving gaseous reactants or where precise control over volatile components is needed, pressure can become a significant factor.

Table 2: Anticipated Effects of Temperature on the Synthesis of this compound

| Temperature Range | Expected Reaction Rate | Anticipated Yield | Potential Issues |

| Low (0-25 °C) | Slow | Low to moderate | Incomplete reaction |

| Moderate (25-80 °C) | Moderate to fast | Potentially optimal | Balance between rate and side reactions |

| High (>80 °C) | Fast | Decreased | Increased side reactions (elimination, polymerization) |

This table is a generalized representation based on typical organic reactions and is not based on specific experimental data for the target compound.

Stoichiometric Control and Reagent Optimization

The stoichiometry of the reactants is a key factor in maximizing the yield and purity of this compound. In the Ritter reaction, the ratio of the nitrile to the carbocation precursor (alcohol or alkene) and the amount of acid catalyst are critical. An excess of the nitrile is often used to ensure complete conversion of the carbocation intermediate. nih.gov

The choice and amount of the acid catalyst are also crucial. Strong protic acids like sulfuric acid are traditional catalysts, but Lewis acids can also be employed. ias.ac.in The concentration of the acid must be sufficient to catalyze the reaction efficiently but not so high as to cause excessive side reactions or degradation of the product. Optimization of these stoichiometric ratios is essential for an efficient and scalable synthesis. nih.gov

Isolation and Purification Techniques for this compound

The purification of this compound is a critical step in obtaining a product of high purity. The choice of purification method depends on the nature and quantity of impurities present in the crude reaction mixture. Given the likely non-polar nature of this highly alkylated amide, a combination of techniques may be necessary.

Chromatographic Separation Methodologies (e.g., Preparative HPLC, Flash Chromatography)

Chromatographic techniques are powerful tools for the purification of organic compounds. For a non-polar compound like this compound, both normal-phase and reversed-phase chromatography can be considered.

Flash Chromatography: This is a rapid and efficient method for purifying multi-gram quantities of material. phenomenex.com For a non-polar amide, a normal-phase setup with a silica (B1680970) gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) would be a logical starting point. researchgate.net Gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating compounds with different polarities. phenomenex.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. ymc.co.jp A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable system for a non-polar amide. acs.org The method would need to be optimized in terms of mobile phase composition, flow rate, and column loading to achieve the desired separation. ymc.co.jp

Table 3: General Parameters for Chromatographic Purification of Non-Polar Amides

| Technique | Stationary Phase | Typical Mobile Phase | Key Optimization Parameters |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Solvent gradient, flow rate |

| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Mobile phase composition, gradient, flow rate, column loading |

This table provides general guidance for the purification of non-polar amides and is not based on specific published methods for this compound.

Distillation and Crystallization Protocols for High Purity Product

Distillation: If the target compound has a sufficiently high boiling point and is thermally stable, fractional distillation under reduced pressure can be an effective method for separating it from more volatile or less volatile impurities. rochester.eduwikipedia.orgbyjus.comenergyeducation.ca The efficiency of the separation depends on the difference in boiling points between the components of the mixture and the number of theoretical plates in the distillation column. rochester.edu

Crystallization: Crystallization is a powerful technique for purifying solid organic compounds. wvu.edu This can be achieved from a solution by cooling or by evaporating the solvent. For compounds that are liquids at room temperature, melt crystallization can be an alternative. armstrong-chemtec.com This process involves cooling the molten compound to form crystals, which are inherently purer than the surrounding liquid melt. armstrong-chemtec.comresearchgate.net The success of crystallization depends on the solubility properties of the compound and its impurities in various solvents.

Advanced Purification Strategies for Trace Impurity Removal

In many applications, especially in the pharmaceutical industry, the removal of trace impurities is of utmost importance. nih.gov Structurally related impurities can be particularly challenging to remove. ekb.eg Advanced strategies for trace impurity removal include:

Solid-Phase Extraction (SPE): This technique can be used to selectively adsorb either the target compound or the impurities onto a solid support, allowing for their separation.

Recrystallization: Multiple crystallization steps can be performed to progressively increase the purity of the compound. researchgate.net

Preparative Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, such as carbon dioxide, as the mobile phase and can offer different selectivity compared to HPLC.

The development of a robust purification strategy often involves a combination of these techniques, tailored to the specific impurity profile of the crude product.

Spectroscopic and Structural Characterization of N Ethyl 2 Isopropyl 2,3 Dimethylbutyramide

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy provides fundamental insights into the molecular structure, bonding, and functional groups present in N-Ethyl-2-isopropyl-2,3-dimethylbutyramide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments, respectively.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The ethyl group on the nitrogen atom exhibits a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The isopropyl and dimethylbutyramide portions of the molecule show complex multiplets in the aliphatic region, corresponding to the various methyl and methine protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group typically appears as a distinct signal in the downfield region (around 170-180 ppm). The remaining aliphatic carbons of the ethyl, isopropyl, and dimethylbutyl groups resonate at higher fields. Due to the molecule's stereochemical complexity, some methyl groups that might appear equivalent at first glance can show distinct signals, indicating different chemical environments. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and experimental conditions.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | ~175 |

| Quaternary Carbon | ~45-55 |

| CH (Isopropyl & Butyl) | ~30-40 |

| CH₂ (Ethyl) | ~35 |

| CH₃ (Various) | ~15-25 |

| CH₃ (Ethyl) | ~14 |

Mass Spectrometry (MS) Applications (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like amides. In ESI-MS, this compound is typically observed as the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for this compound (C₁₁H₂₃NO) is 185.17796. nih.gov This precise mass measurement helps to distinguish it from other compounds with the same nominal mass.

Fragmentation analysis within the mass spectrometer can provide further structural information by breaking the molecule into smaller, characteristic pieces.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound will prominently feature:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amide.

C-H stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the methyl, methylene, and methine groups.

C=O stretch (Amide I band): A very strong, sharp absorption band around 1630-1680 cm⁻¹, which is a hallmark of the amide carbonyl group.

N-H bend (Amide II band): An absorption typically found near 1550 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the non-polar bonds of the molecule's carbon skeleton.

Chromatographic Analytical Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Reverse-phase (RP) HPLC is the most common mode employed for its separation. sielc.com

A typical RP-HPLC method involves:

Column: A C18 or similar non-polar stationary phase. A specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, has been shown to be effective. sielc.com

Mobile Phase: A mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. sielc.com For methods coupled with mass spectrometry, a volatile acid like formic acid is used instead of non-volatile acids like phosphoric acid. sielc.com

Detection: UV detection is commonly used, typically in the range of 200-220 nm where the amide chromophore absorbs.

Flow Rate: Typically around 1.0 mL/min.

Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ) to ensure the method is reliable for its intended purpose.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1 (C18-based) sielc.com |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric or formic acid) sielc.com |

| Detection | UV or Mass Spectrometry (MS) sielc.com |

| Application | Analytical separation and impurity analysis sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity. UPLC methods are particularly advantageous for high-throughput screening.

A UPLC method for this compound would be a direct adaptation of an HPLC method, optimized for the shorter, narrower columns and higher flow rates characteristic of UPLC systems. The use of columns with smaller 3 µm particles is noted as a suitable option for faster UPLC applications. sielc.com This allows for a reduction in analysis time and solvent consumption while maintaining or improving separation efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS serves as a critical tool for assessing its purity and identifying any volatile impurities that may be present from its synthesis or degradation.

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic feature used for its identification under a specific set of chromatographic conditions.

Following separation by the GC, the eluted components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

While specific experimental GC-MS data for this compound is not extensively available in peer-reviewed literature, a hypothetical analysis would focus on identifying potential impurities. These could include unreacted starting materials from its synthesis, such as 2,3-dimethyl-2-isopropylbutanoic acid and ethylamine (B1201723), or by-products from side reactions. The mass spectrum of the main peak corresponding to this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of alkyl and amide fragments.

Table 1: Hypothetical GC-MS Data for Purity Analysis

| Parameter | Expected Observation | Purpose |

| Retention Time | A major peak at a specific retention time corresponding to the target compound. | Identification and Quantification |

| Peak Area | The area of the major peak relative to the total area of all peaks. | Purity Assessment |

| Mass Spectrum (Main Peak) | Molecular ion (M⁺) at m/z 185, with characteristic fragment ions. | Structural Confirmation |

| Minor Peaks | Presence of other peaks at different retention times. | Identification of Impurities |

| Mass Spectra (Minor Peaks) | Fragmentation patterns corresponding to potential starting materials or by-products. | Impurity Characterization |

Stereochemical Analysis and Chiral Aspects of this compound

The molecular structure of this compound contains chiral centers, which gives rise to stereoisomerism. A chiral center is a carbon atom that is attached to four different groups.

Upon examination of its structure, this compound has two chiral centers:

C2: The carbon atom bonded to the isopropyl group, a methyl group, the C3 carbon, and the carbonyl group.

C3: The carbon atom bonded to the C2 carbon, a hydrogen atom, and two methyl groups (as part of the isopropyl group attached to C2).

However, a more precise analysis of the structure reveals that the carbon at position 2 is a quaternary carbon bonded to a methyl group, an isopropyl group, a carbonyl group, and the carbon at position 3. The carbon at position 3 is bonded to a hydrogen, a methyl group, and the carbon at position 2. Therefore, there are two stereocenters in the molecule: C2 and C3. This means that a total of 2² = 4 stereoisomers can exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These stereoisomers are a combination of enantiomers and diastereomers.

The separation and characterization of these individual stereoisomers would require chiral chromatography techniques, such as chiral GC or chiral High-Performance Liquid Chromatography (HPLC). acs.org The different spatial arrangements of the substituents around the chiral centers can lead to variations in their biological and sensory properties. Without experimental data from chiral analysis, the specific stereoisomeric composition of a synthesized batch of this compound remains undetermined.

X-ray Crystallography Studies for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

As of the current body of scientific literature, there are no publicly available X-ray crystallography studies for this compound. This is likely because the compound is a liquid or a low-melting solid at room temperature, making the growth of suitable single crystals for X-ray diffraction challenging. The general structure of amides features a planar arrangement of the C-C(=O)N core due to resonance. wikipedia.orglibretexts.org

Conformational Analysis of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a sterically hindered molecule like this compound, understanding its preferred conformations is key to comprehending its reactivity and interactions.

Due to the significant steric hindrance around the quaternary C2 carbon and the amide group, rotation around the various single bonds (e.g., C2-C3, C2-C=O, C-N) will be restricted. The molecule will adopt conformations that minimize steric strain between the bulky isopropyl and ethyl groups, as well as the methyl groups.

The amide bond (C-N) itself has a significant barrier to rotation due to the partial double bond character arising from resonance, which delocalizes the lone pair of electrons on the nitrogen atom with the carbonyl group's pi-system. wikipedia.orglibretexts.orggeeksforgeeks.org This results in the amide group being predominantly planar. For secondary amides like this compound, this can lead to the existence of cis and trans isomers with respect to the arrangement of the substituents on the nitrogen and the carbonyl carbon. However, the trans conformation is generally favored in acyclic amides to reduce steric clash.

Computational modeling techniques, such as Density Functional Theory (DFT), are often employed to predict the stable conformers and the energy barriers between them for molecules where experimental data is scarce. researchgate.net Such an analysis for this compound would likely reveal several low-energy conformations dictated by the interplay of steric repulsions and stabilizing weak intramolecular interactions.

Computational Chemistry and Theoretical Studies on N Ethyl 2 Isopropyl 2,3 Dimethylbutyramide

Molecular Dynamics Simulations for Conformational Space Exploration

N-Ethyl-2-isopropyl-2,3-dimethylbutyramide is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of such molecules. nih.gov By simulating the movement of atoms over time based on a force field, MD can reveal the preferred shapes (conformations) of the molecule and the dynamics of how it transitions between them. This is particularly important for understanding how the molecule might interact with other molecules or biological receptors. Studies on other N-alkyl amides have shown that the size and shape of the alkyl groups significantly influence the molecule's hydration dynamics and interactions with its environment. nih.gov

Structure-Reactivity Relationships and Mechanistic Predictions

Computational chemistry is instrumental in establishing quantitative structure-activity relationships (QSAR). nih.gov QSAR models aim to correlate a molecule's structural or computed properties with its chemical or biological activity. nih.gov For this compound, descriptors derived from quantum chemical calculations (such as the HOMO-LUMO gap, dipole moment, and atomic charges) could be used to predict its reactivity in various chemical transformations. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Mechanistic predictions for reactions involving the amide group can also be elucidated. For example, computational studies can model the transition states of reactions like hydrolysis or enzymatic cleavage, providing insights into the reaction pathways and activation energies. nsf.gov The degree of twist in the amide bond, influenced by the bulky isopropyl and methyl groups, is expected to have a significant impact on its reactivity. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.netresearchgate.net These predictions are valuable for assigning peaks in experimental spectra and can help to distinguish between different isomers or conformers. youtube.comacs.org The predicted NMR spectrum can be compared with experimental data to validate the computed structure. nih.govacs.org

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an IR spectrum. The calculated IR spectrum can aid in the identification of functional groups and in the interpretation of experimental spectra. For this compound, the position of the carbonyl (C=O) stretch in the IR spectrum would be a key feature that is sensitive to the electronic environment and conformation of the amide group.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 13C NMR (C=O) | ~175 ppm | (Not available) |

| 1H NMR (N-CH2) | ~3.3 ppm | (Not available) |

| IR (C=O stretch) | ~1650 cm-1 | (Not available) |

Note: Predicted values are illustrative, based on typical values for similar amide structures.

Intermolecular Interactions and Aggregation Behavior Modeling

The behavior of this compound in a condensed phase (liquid or solid) is governed by intermolecular forces. Computational methods can model these interactions, such as hydrogen bonding and van der Waals forces. nih.gov The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, can participate in hydrogen bonding, which may lead to self-aggregation. nih.govnih.gov

Modeling studies can predict the geometry and strength of these intermolecular interactions. rsc.org For example, simulations could determine whether the molecules prefer to form dimers, larger clusters, or extended networks. Understanding this aggregation behavior is crucial for predicting physical properties like boiling point, solubility, and crystal packing. The steric bulk of the isopropyl and methyl groups would likely play a significant role in modulating the extent and nature of this aggregation. nih.gov

Chemical Reactivity and Degradation Pathways of N Ethyl 2 Isopropyl 2,3 Dimethylbutyramide

Hydrolytic Stability and Degradation Kinetics

The hydrolysis of amides is a fundamental chemical process that can be catalyzed by either acid or base. However, the rate and mechanism of hydrolysis are significantly influenced by the steric and electronic properties of the substituents on the amide. For N-Ethyl-2-isopropyl-2,3-dimethylbutyramide, the bulky isopropyl and dimethyl groups at the α-position create substantial steric hindrance, making it resistant to nucleophilic attack at the carbonyl carbon.

A structurally similar compound, 2-isopropyl-N,2,3-trimethylbutyramide, has been reported to be hydrolytically stable, with less than 10% hydrolysis observed after 5 days at 50°C, which is equivalent to a half-life of over a year at 25°C. industrialchemicals.gov.au This suggests that this compound would exhibit similar or even greater stability due to the comparable steric bulk.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine moiety lead to the formation of the corresponding carboxylic acid and amine.

R-C(O)NR'R'' + H₃O⁺ ⇌ R-C(OH)NR'R''⁺ + H₂O ⇌ R-COOH + R'R''NH₂⁺

Base-Catalyzed Hydrolysis Mechanisms

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is generally the rate-determining step. The intermediate then collapses, expelling the amide anion, which is a very poor leaving group. This step is typically slow and energetically unfavorable. The resulting carboxylic acid is deprotonated by the strong base to form a carboxylate salt.

The steric hindrance in this compound makes the initial nucleophilic attack by the hydroxide ion particularly difficult. Theoretical studies on the base-catalyzed hydrolysis of a series of amides have shown that increasing steric hindrance leads to a higher free energy of activation for the formation of the tetrahedral intermediate. nih.gov

| Amide | Experimental Free Energy Barrier (kcal/mol) | Calculated Free Energy Barrier (kcal/mol) |

| Formamide | 21.2 | 21.6 |

| N-Methylacetamide | 21.5 | 22.7 |

| N,N-Dimethylformamide | 22.6 | 23.1 |

| N,N-Dimethylacetamide | 24.1 | 26.0 |

This interactive table is based on data from theoretical studies on the base-catalyzed hydrolysis of various amides. nih.gov

The data clearly indicates that with increasing substitution and steric bulk, the energy required for hydrolysis increases. Given the significantly greater steric hindrance of this compound compared to N,N-dimethylacetamide, it is expected to have an even higher activation energy barrier for base-catalyzed hydrolysis, rendering it highly resistant under basic conditions. nih.gov

Identification of Hydrolytic Degradation Products

Upon successful hydrolysis, this compound would yield two primary degradation products:

2-isopropyl-2,3-dimethylbutyric acid: The carboxylic acid resulting from the cleavage of the amide bond.

Ethylamine (B1201723): The amine moiety released during the hydrolysis.

The identification of these products would typically be carried out using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the components of the reaction mixture and provide structural information based on their mass spectra.

Oxidative Degradation Studies and Mechanisms

The oxidative degradation of N-alkyl amides can proceed through various mechanisms, often involving radical chain reactions. In the presence of oxidizing agents or under conditions that promote radical formation (e.g., heat), the hydrogen atoms on the alkyl groups, particularly those alpha to the nitrogen or carbonyl group, can be abstracted.

For this compound, the likely sites for initial oxidative attack are the N-ethyl group and the isopropyl and methyl groups on the acyl side chain. Autoxidation of N-alkyl amides is known to proceed via a radical-chain mechanism, forming 1-amidoalkyl hydroperoxides as primary products. rsc.org However, N-secondary-alkyl amides have shown unexpected resistance to uncatalyzed autoxidation. rsc.org

The degradation can lead to a complex mixture of products, including dealkylated amides, ketones, and aldehydes, resulting from the breakdown of intermediate hydroperoxides and other radical species. rsc.org A base-mediated oxidative degradation pathway has also been reported for secondary amides, leading to the formation of primary amides, though this is a novel and less common pathway. nih.gov

Thermal Decomposition Characteristics and Product Analysis

The thermal stability of amides is generally high, but at elevated temperatures, they can undergo decomposition. The thermal degradation of N,N-dialkyl amides can be complex, yielding a variety of products including acids, ketones, imides, and other substituted amides. masterorganicchemistry.com The presence of oxygen can significantly influence the thermolysis of amides, suggesting that thermal oxidation mechanisms play a role. masterorganicchemistry.com

For this compound, the bulky substituents are likely to influence the decomposition pathway. Pyrolysis of amides can lead to the formation of nitriles through dehydration. However, the highly substituted nature of the α-carbon in this compound might favor other fragmentation pathways. Detailed thermal analysis, such as thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS), would be required to determine the specific decomposition temperatures and identify the evolved gaseous products.

Stability in Various Chemical Environments

The stability of the chemical compound this compound is a critical factor in its application, particularly in consumer products where it may be exposed to a wide range of chemical environments over its shelf life. As a tertiary amide, its reactivity is largely dictated by the amide functional group, which is generally characterized by a significant degree of stability due to resonance between the nitrogen lone pair and the carbonyl group. However, like all amides, it is susceptible to degradation under certain conditions, primarily through hydrolysis.

The bulky alkyl groups surrounding the amide functionality in this compound, specifically the isopropyl and dimethyl groups at the α- and β-positions of the acyl moiety, are expected to provide considerable steric hindrance. This steric hindrance plays a crucial role in its chemical stability, rendering it less susceptible to nucleophilic attack compared to less substituted amides.

Hydrolytic Stability:

The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the amide bond to yield 2-isopropyl-2,3-dimethylbutyric acid and ethylamine. This reaction can be catalyzed by both acids and bases.

Acidic Conditions: In an acidic environment, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. However, due to the aforementioned steric hindrance, this process is generally slow for tertiary amides like this compound under mild acidic conditions.

Basic Conditions: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. While amides are generally more resistant to base-catalyzed hydrolysis than esters, the reaction can proceed, especially at elevated temperatures. Studies on the alkaline hydrolysis of N-alkyl amides have shown that the reaction rate can be dependent on the concentration of the hydroxide ion. jst.go.jp

Neutral Conditions: In neutral aqueous solutions and at ambient temperatures, this compound is expected to be highly stable, with hydrolysis proceeding at a very slow rate.

Thermal and Photochemical Stability:

The thermal stability of amides is generally high. For instance, a related cooling agent, N,2,3-trimethyl-2-isopropylbutanamide (WS-23), is reported to be stable under normal temperatures and pressures. echemi.com A study on the thermal stability of several cooling agents, including WS-23, in a simulated e-liquid system (composed of propylene (B89431) glycol, glycerol, and nicotine (B1678760) salt) found them to be thermally stable, with no degradation products detected upon heating. coresta.org This suggests that this compound is also likely to be stable at temperatures typically encountered in product formulation and storage. julabo.us

Oxidative and Reductive Stability:

Information on the oxidative and reductive stability of this compound is limited. Generally, the amide functional group is resistant to mild oxidizing and reducing agents. Strong reducing agents can reduce the amide to an amine, but such conditions are not typically encountered in consumer product formulations. Oxidative degradation of amides can occur, but often requires harsh conditions or the presence of specific catalysts. nih.gov

Stability in Formulations:

In practical applications, such as in cosmetic or food products, the stability of this compound will also depend on its interactions with other ingredients in the formulation. specialchem.comacs.org While generally considered stable, the presence of strong acids, bases, or reactive species could potentially accelerate its degradation. formulationbio.com The emulsification process in creating lotions and creams often involves heating to around 70-80 °C, conditions under which the stability of all ingredients, including this compound, is a key consideration. julabo.us

While specific kinetic data for the degradation of this compound is not available in the public domain, the general principles of amide chemistry and data from structurally similar compounds provide a strong indication of its stability profile.

Research Applications and Broader Scientific Context of N Ethyl 2 Isopropyl 2,3 Dimethylbutyramide

Role as a Precursor in Specialty Chemical Synthesis

As a functionalized amide, N-Ethyl-2-isopropyl-2,3-dimethylbutyramide serves as a versatile precursor and intermediate in the synthesis of more complex molecules. The amide group can undergo several fundamental reactions, making it a useful building block. Typical transformations include hydrolysis under acidic or basic conditions to yield a corresponding carboxylic acid and ethylamine (B1201723), or reduction to produce the corresponding secondary amine smolecule.com.

The core structure of the compound is particularly relevant. For instance, a closely related intermediate, 2-amino-2,3-dimethylbutyramide, is pivotal in the synthesis of potent imidazolinone herbicides google.comchemicalbook.com. This highlights the utility of the 2,3-dimethylbutyramide framework in constructing agrochemically active compounds. The synthesis of N-alkyl substituted amides can also be achieved via methods like the Ritter reaction, where nitriles react with alkenes or alcohols under strong acid catalysis, demonstrating a pathway to this class of compounds from different starting materials google.com. These reactions underscore its potential as a reactive intermediate for creating a diverse range of downstream specialty chemicals.

Explorations in Material Science Research

In material science, research has focused on enhancing the physical properties of structurally similar compounds for advanced applications. A notable area of exploration is the development of controlled-release systems. For example, research on the analogous compound 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) has shown that it can form inclusion complexes with host molecules like acyclic cucurbit[n]urils researchgate.net.

This process encapsulates the amide within the larger host molecule, which can significantly alter its physical properties. The primary benefits of forming such inclusion complexes include improved solubility and enhanced thermal stability, which limits premature degradation or release researchgate.net. These new composite materials allow for the thermal-controlled release of the active compound, an innovation with potential applications in smart textiles, advanced packaging, or specialized coatings where a delayed or triggered release of a chemical agent is desirable.

Significance in Chemical Manufacturing Processes and Process Development

The manufacturing of this compound and its analogues has been the subject of significant process development to improve efficiency, safety, and environmental impact. Innovations in synthesis aim to maximize yield and purity while minimizing by-products and simplifying purification.

One patented method for a structurally similar amide highlights a liquid homogeneous reaction process that is noted for being easy to control, offering high selectivity, and generating few by-products google.com. A key advantage of this process is the straightforward purification of the final product, which can achieve greater than 99% purity directly through high vacuum distillation, with unreacted materials being easily recycled google.com.

Furthermore, biotechnological approaches represent a significant advancement in process development. The use of microbial catalysis, specifically employing strains like Nocardia globerula, has been patented for producing related amides google.com. This microbiological method offers several advantages over traditional chemical synthesis, including milder reaction conditions, reduced wastewater emission, high yields, and shorter conversion times, making it an environmentally friendly and cost-effective route for industrial-scale production google.com. For quality control and purification, scalable reverse-phase HPLC methods have been developed, which are suitable for isolating impurities during preparative separation, ensuring a high-purity final product sielc.com.

Investigations in Medicinal Chemistry Research (focused on chemical design and mechanism studies)

While not a therapeutic agent itself, this compound and its structural relatives are of significant interest in medicinal chemistry for studying how molecular structure relates to physiological activity, particularly in sensory perception.

A range of structural analogues of this compound has been synthesized to probe structure-activity relationships (SAR). These studies primarily focus on compounds that elicit a physiological cooling sensation. By systematically modifying the alkyl substituents on the amide nitrogen and the carbon backbone, researchers can determine which structural features are critical for the desired activity. The data from these analogues are crucial for designing new molecules with optimized properties.

| Compound Name | CAS Number | Molecular Formula | Structural Difference from Target Compound |

| This compound | 51115-71-0 | C11H23NO | Reference Compound |

| N,2,3-Trimethyl-2-isopropylbutanamide (WS-23) | 51115-67-4 | C10H21NO | N-methyl group instead of N-ethyl group chemicalbook.comechemi.com. |

| N-ethyl-2,2-diisopropyl butanamide (WS-27) | 51115-70-9 | C12H25NO | Contains two isopropyl groups at the C2 position thegoodscentscompany.comchemspider.com. |

| 2-Ethyl-N,N-dimethylbutyramide | 31499-97-5 | C8H17NO | N,N-dimethyl substitution and different alkyl backbone sielc.com. |

| N-(2-aminoethyl)-N-ethyl-3,3-dimethylbutanamide | --- | C10H22N2O | Features an aminoethyl group on the nitrogen and lacks the isopropyl group nih.gov. |

The primary physiological effect noted for close analogues of this compound, such as WS-23, is a cooling sensation without the harshness of menthol (B31143) chemicalbook.com. This action strongly suggests an interaction with specific molecular targets in the peripheral nervous system. For academic and research purposes, the primary hypothetical molecular target for this class of compounds is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a well-established cold and menthol sensor in humans.

It is hypothesized that this compound acts as an agonist at the TRPM8 receptor. The binding of the amide to the receptor would induce a conformational change, leading to an influx of calcium ions and the generation of a nerve signal perceived as a cooling sensation. Computational docking studies and in-vitro assays would be the next logical steps to validate this hypothesis, mapping the specific binding site and quantifying the compound's affinity and efficacy at the TRPM8 channel.

| Hypothetical Target | Target Class | Proposed Interaction | Rationale for Investigation |

| TRPM8 (Transient Receptor Potential Melastatin 8) | Ion Channel | Agonist | Close structural analogues (e.g., WS-23) are known cooling agents, and TRPM8 is the principal cold-sensing receptor in the body chemicalbook.com. |

| TRPA1 (Transient Receptor Potential Ankryin 1) | Ion Channel | Modulator/Antagonist | To investigate selectivity against other sensory channels like TRPA1, which is associated with irritant or pungent sensations. |

Patent Landscape and Innovations in Compound-Related Technologies

The patent landscape surrounding this compound and its analogues reflects significant innovation in both synthesis and application. The PubChem database lists several patents associated with this chemical structure, indicating commercial and scientific interest nih.gov.

Innovations are prominent in the development of more efficient and environmentally benign synthesis routes. For example, patent CN102260185A describes a method for producing a related amide using a polyphosphoric acid catalyst with liquid raw materials, which simplifies the reaction control and purification process google.com. Another patent, CN103274959A, outlines an improved two-step synthesis for the cooling agent WS-23, designed to increase conversion rates and reduce waste compared to older, multi-step processes that involved hydrolysis and chlorination google.comgoogle.com.

Furthermore, the application of biotechnology, such as the use of microbial fermentation to produce key amide intermediates, represents a cutting-edge innovation aimed at sustainable manufacturing google.com. These patented technologies collectively demonstrate a drive towards creating more economical, scalable, and greener processes for this class of valuable specialty chemicals.

Conclusion and Future Research Directions

Synthesis of Current Research Findings on N-Ethyl-2-isopropyl-2,3-dimethylbutyramide

Research specifically focused on this compound is sparse. However, a key piece of available information is a patented synthesis method. A Chinese patent details a synthetic route to this compound, achieving a product purity of 99.50% with a yield of 85.66%. google.com The process involves the reaction of methyl 2,3-dimethyl-2-isopropylbutyrate with a 30% methanol (B129727) solution of ethylamine (B1201723) under reflux conditions for 8 hours. google.com Following the reaction, the methylamine (B109427) methanol solution is recovered, and petroleum ether is added. google.com The mixture is then neutralized with a dilute hydrochloric acid solution, washed with water, and subjected to crystallization at approximately -5°C to yield the final product. google.com

Beyond this specific synthesis, the compound is broadly categorized as an acyclic carboxamide with a physiological cooling effect. google.com These compounds are known to act as direct stimuli on the cold receptors of the nervous system. google.com The general class of acyclic carboxamides to which this compound belongs was part of an extensive research program in the 1970s by Wilkinson Sword, which synthesized and evaluated approximately 1200 related compounds for their cooling activity. nih.govresearchgate.net

Analytical methods for the characterization of this compound have been described, including reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com This method utilizes a mobile phase of acetonitrile (B52724), water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. sielc.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Furthermore, the mechanism of action, while generally attributed to the activation of the transient receptor potential melastatin 8 (TRPM8) channel like other cooling agents, has not been specifically elucidated for this compound. acs.orgosti.gov Structure-activity relationship (SAR) studies for the broader class of acyclic carboxamides exist, but a detailed analysis of how the N-ethyl group specifically influences the cooling properties in comparison to the N-methyl group of WS-23 is an unexplored area. researchgate.net

The toxicological profile for inhalation, a critical aspect for its use in products like e-cigarettes where other synthetic coolants are found, is another significant unknown. nih.govresearchgate.netnih.gov While oral toxicity studies have been conducted for related compounds like WS-3 and WS-23, specific data for this compound is lacking. nih.govnih.gov

Emerging Methodologies and Technologies for Future Research on this compound

Future research to fill the identified knowledge gaps can leverage a range of modern methodologies.

Advanced Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): For precise mass determination and structural elucidation of the synthesized compound and any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques can provide detailed structural confirmation and insights into the molecule's conformation in solution.

Chiral Chromatography: To separate and analyze the individual enantiomers of the compound, as stereochemistry can significantly impact physiological activity.

Computational Chemistry:

Molecular Modeling: To predict the interaction of this compound with the TRPM8 receptor. osti.gov

Quantum Mechanical Calculations: To understand the electronic properties of the molecule that may contribute to its cooling effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models for the cooling activity of related carboxamide compounds based on their molecular descriptors.

In Vitro and In Vivo Assays:

Cell-Based TRPM8 Activation Assays: To quantify the potency and efficacy of the compound in activating the TRPM8 channel in a controlled environment. nih.gov

Sensory Panel Testing: To conduct detailed and controlled evaluations of the cooling and sensory properties of the compound in human subjects.

Inhalation Toxicity Studies: To assess the potential risks associated with the inhalation of this compound, particularly if its use in aerosolized products is considered. nih.gov

Broader Impact and Potential Contributions to Chemical Science

A thorough investigation into this compound would contribute significantly to the fundamental understanding of structure-activity relationships within the class of synthetic cooling agents. By directly comparing its properties to the well-documented WS-23, researchers can gain valuable insights into how minor structural modifications, such as the change from an N-methyl to an N-ethyl group, affect the interaction with sensory receptors.

This research could also lead to the development of new cooling agents with more desirable properties, such as enhanced cooling intensity, longer duration, or improved safety profiles. The synthesis and characterization of this and related novel compounds contribute to the broader toolkit of synthetic organic chemistry and materials science.

Furthermore, as the use of synthetic cooling agents in consumer products, including e-cigarettes, comes under increased scrutiny, detailed scientific data on individual compounds like this compound are crucial for informed regulatory decision-making and ensuring consumer safety. researchgate.nettobaccoreporter.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.